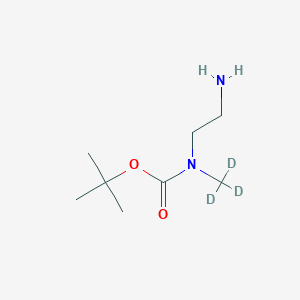

N-(2-Aminoethyl)-N-methyl-D3-carbamic acid tert-butyl ester

Description

N-(2-Aminoethyl)-N-methyl-D3-carbamic acid tert-butyl ester (CAS: 121492-06-6) is a deuterated carbamic acid derivative featuring a tert-butyl ester, a methyl group, and a 2-aminoethyl substituent. Its molecular formula is C₈H₁₇D₃N₂O₂, with a molecular weight of 207.28 g/mol (calculated). The deuterium (D3) labeling suggests its utility in isotopic tracing, pharmacokinetic studies, or as an internal standard in analytical chemistry . It serves as a protected intermediate in organic synthesis, particularly in pharmaceutical and peptide chemistry, where the tert-butyl group offers acid-labile protection for amines .

Properties

Molecular Formula |

C8H18N2O2 |

|---|---|

Molecular Weight |

177.26 g/mol |

IUPAC Name |

tert-butyl N-(2-aminoethyl)-N-(trideuteriomethyl)carbamate |

InChI |

InChI=1S/C8H18N2O2/c1-8(2,3)12-7(11)10(4)6-5-9/h5-6,9H2,1-4H3/i4D3 |

InChI Key |

QYJVBVKFXDHFPQ-GKOSEXJESA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCN)C(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCN |

Origin of Product |

United States |

Preparation Methods

Starting Materials

| Reagent | Role | Source/Preparation Notes |

|---|---|---|

| N-methyl-2-aminoethanol (D3-labeled) | Amine precursor | Commercially available or synthesized via methylation with deuterated reagents |

| tert-Butyl chloroformate | Carbamoylating agent | Commercially available |

| Base (e.g., organic or inorganic) | To neutralize HCl byproduct | Triethylamine or similar bases |

| Solvent | Reaction medium | Polar aprotic solvents like dichloromethane or ether solvents preferred |

Reaction Conditions

- The reaction is typically conducted under an inert atmosphere (nitrogen or argon) to avoid moisture interference.

- The amine precursor is dissolved in an appropriate solvent, cooled if necessary.

- A base is added to scavenge the hydrochloric acid formed.

- tert-Butyl chloroformate is added dropwise to control the reaction rate and minimize side reactions.

- The mixture is stirred at low to ambient temperature until completion, monitored by TLC or HPLC.

- The product is isolated by extraction and purified by standard techniques such as column chromatography or recrystallization.

Representative Reaction Scheme

$$

\text{N-methyl-D}3\text{-2-aminoethanol} + \text{tert-butyl chloroformate} \xrightarrow[\text{base}]{\text{solvent}} \text{N-(2-Aminoethyl)-N-methyl-D}3\text{-carbamic acid tert-butyl ester}

$$

Alternative Synthetic Routes and Protecting Group Strategies

While the direct carbamoylation is the most straightforward approach, alternative methods involving protecting groups may be employed to improve selectivity or yield:

- Amine Protection: The amino group can be protected using tert-butyloxycarbonyl (Boc) groups introduced by di-tert-butyl dicarbonate in the presence of a base, facilitating selective reactions on other functional groups.

- Deprotection: Acidic conditions using trifluoroacetic acid or other sulfonic acids can remove Boc groups post-synthesis, yielding the free amine carbamate.

- Reduction and Coupling: Some synthetic routes may involve intermediate amide or carbamate formation followed by catalytic hydrogenation (using Pd, Pt, Rh, or Raney Ni catalysts) to reduce nitro groups or other functionalities before final carbamate formation.

These steps are particularly relevant when synthesizing complex derivatives or intermediates related to this compound.

Solvent and Reagent Selection

| Step | Preferred Solvent Types | Notes |

|---|---|---|

| Carbamoylation | Dichloromethane, tetrahydrofuran (THF), ether solvents | Polar aprotic solvents facilitate nucleophilic attack |

| Protection/Deprotection | Hydrocarbon solvents, formic acid, acetic acid, trifluoroacetic acid | Acidic solvents used for Boc deprotection |

| Reduction | Ethanol, isopropanol, or other alcohols | Compatible with hydrogenation catalysts |

Bases used include triethylamine, inorganic bases (e.g., sodium bicarbonate), or organic bases depending on reaction conditions.

Research Findings and Yields

- The reaction of tert-butyl chloroformate with N-methyl-2-aminoethanol (deuterated) typically proceeds with high conversion efficiency, yielding the carbamate ester in moderate to high yields (generally 70-90%) under optimized conditions.

- Protecting group strategies involving Boc protection and subsequent deprotection have been reported with yields ranging from 60-90% depending on the substrate and conditions.

- Catalytic hydrogenation steps, if used, proceed efficiently with standard catalysts under hydrogen pressure, enabling selective reduction without compromising the carbamate ester functionality.

Summary Table of Preparation Methods

| Step No. | Description | Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| 1 | Preparation of N-methyl-D3-2-aminoethanol | Commercial purchase or methylation with CD3 reagents | N/A | Starting material |

| 2 | Carbamoylation with tert-butyl chloroformate | tert-butyl chloroformate, base, solvent, inert atmosphere | 70-90 | Main synthetic step |

| 3 | Optional Boc protection | Di-tert-butyl dicarbonate, base | 60-90 | For amine protection if needed |

| 4 | Optional Boc deprotection | TFA or sulfonic acids | 80-95 | To yield free amine carbamate |

| 5 | Optional catalytic hydrogenation | Pd/C or Raney Ni, H2 gas | >85 | For reduction of intermediates |

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-N-methyl-D3-carbamic acid tert-butyl ester can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Substitution reactions can be carried out using nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines .

Scientific Research Applications

N-(2-Aminoethyl)-N-methyl-D3-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis.

Biology: This compound can be used in the synthesis of biologically active molecules.

Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-N-methyl-D3-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with target molecules, while the tert-butyl ester group can enhance the compound’s stability and solubility .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Alkyl vs. Aryl Groups

a) N-(2-Aminoethyl)-N-ethyl-carbamic acid tert-butyl ester (CAS: 105628-63-5)

- Structure : Ethyl group replaces the methyl substituent.

- Molecular Formula : C₉H₂₀N₂O₂.

- Key Differences : The ethyl group increases hydrophobicity and steric bulk compared to the methyl analog. This may influence reactivity in coupling reactions or metabolic stability in drug candidates.

- Synthesis : Likely synthesized via reductive amination or carbamate formation, similar to methods described for methyl-substituted analogs .

- Application : Used as a building block in peptide mimetics and small-molecule drug synthesis .

b) tert-Butyl N-(3-aminobenzyl)-N-methylcarbamate (CAS: 167756-90-3)

- Structure: A 3-aminobenzyl group replaces the aminoethyl chain.

- Molecular Formula : C₁₃H₂₀N₂O₂.

- Synthesis : Prepared via reductive amination of p-methylbenzaldehyde with tert-butyl-protected amines, as demonstrated in analogous protocols .

- Application: Intermediate in receptor-targeted drug candidates, such as adenosine receptor agonists .

Backbone Modifications: Aminoethyl vs. Glycine Derivatives

a) N-(2-Aminoethyl)glycine tert-butyl ester (PNA Backbone)

- Structure: Glycine backbone with a tert-butyl-protected aminoethyl side chain.

- Key Differences : The glycine backbone enables integration into peptide nucleic acids (PNAs), replacing DNA’s sugar-phosphate backbone for hybridization applications .

- Synthesis : Synthesized via alkylation of ethylene diamine with tert-butyl bromoacetate, followed by Fmoc protection .

- Application : Critical in PNA synthesis for antisense therapeutics and molecular probes .

b) Fmoc-C2-glycine-tert-butyl ester

- Structure : Combines Fmoc (fluorenylmethyloxycarbonyl) and tert-butyl protecting groups.

- Key Differences : Dual protection allows orthogonal deprotection strategies (Fmoc removed via base, tert-butyl via acid).

- Synthesis: Derived from tert-butyl-protected 3-[(2-aminoethyl)amino]glycine, coupled with Reppe anhydride .

- Application : Used in solid-phase peptide synthesis for controlled backbone assembly .

Isotopic Labeling and Branching

a) N-(3-Amino-2-methylpropyl)carbamic acid tert-butyl ester

- Structure: Branched 2-methylpropyl chain replaces the linear aminoethyl group.

- Molecular Formula : C₉H₂₀N₂O₂.

- Synthesis : Prepared via Boc-protection of 2-methyl-1,3-propanediamine .

- Application : Intermediate in branched peptide or foldamer synthesis .

b) Deuterated vs. Non-deuterated Analogs

- N-(2-Aminoethyl)-N-methyl-D3-carbamic acid tert-butyl ester vs. non-deuterated versions.

- Key Differences : Deuterium incorporation reduces metabolic degradation in vivo, enhancing utility in tracer studies .

Biological Activity

N-(2-Aminoethyl)-N-methyl-D3-carbamic acid tert-butyl ester, commonly referred to as a carbamate derivative, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound is characterized by its carbamate functional group, which is known to exhibit diverse biological activities. The structure is represented as follows:

- Molecular Formula : C9H20N2O2

- Molecular Weight : 188.27 g/mol

Research indicates that compounds like this compound may interact with various biological targets, including receptors and enzymes involved in signaling pathways. Notably, the compound's activity has been linked to:

- Inhibition of Cyclin-dependent Kinase 2 (CDK2) : CDK2 plays a crucial role in cell cycle regulation and tumor progression. Inhibition of CDK2 has been shown to reduce cell proliferation in cancer models, particularly in triple-negative breast cancer (TNBC) .

- Neurotransmitter Receptor Modulation : The compound exhibits binding affinity towards dopamine receptors, particularly D3 receptors, which are implicated in neuropsychiatric disorders .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Antitumor Studies :

-

Neuropharmacological Research :

- In vitro studies demonstrated that the compound selectively binds to D3 dopamine receptors, suggesting its potential use in treating conditions such as Parkinson's disease or schizophrenia. The selectivity for D3 over D2 receptors minimizes side effects typically associated with non-selective dopamine agonists .

- Inflammatory Response Modulation :

Q & A

Q. What are the optimal synthetic routes for N-(2-Aminoethyl)-N-methyl-D3-carbamic acid tert-butyl ester, and how can reaction yields be improved?

A multi-step approach is typically employed, leveraging tert-butyl carbamate protection and isotopic labeling (D3-methyl groups). Key steps include:

- Amine protection : Use tert-butyl carbamate (Boc) to protect the primary amine, minimizing side reactions .

- Isotopic labeling : Incorporate deuterated methyl groups via reductive amination or alkylation with deuterated reagents (e.g., CD3-I) .

- Yield optimization : Apply Design of Experiments (DoE) to evaluate parameters like temperature, solvent polarity, and catalyst loading. Fractional factorial designs can reduce the number of trials while identifying critical variables .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR spectroscopy : Distinguish deuterated (D3) methyl groups via H decoupling and analyze Boc-protection efficiency using NMR .

- Mass spectrometry (MS) : Confirm isotopic purity (D3 labeling) via high-resolution MS (HRMS) and monitor fragmentation patterns to validate structural integrity .

- Chromatography : Use reverse-phase HPLC with UV/Vis or evaporative light scattering detection (ELSD) to assess purity and resolve intermediates .

Q. How does the deuterium (D3) labeling in this compound influence its stability under varying experimental conditions?

- Thermal stability : Deuterated methyl groups reduce vibrational entropy, potentially enhancing thermal stability in solution-phase reactions. Conduct accelerated stability studies at elevated temperatures (40–60°C) with periodic sampling .

- Hydrolytic sensitivity : The Boc group is labile under acidic conditions. Monitor pH-dependent degradation via kinetic studies in buffered solutions (pH 1–7) .

Advanced Research Questions

Q. What computational methods can predict the reactivity of this compound in novel reaction systems?

- Quantum chemical calculations : Employ density functional theory (DFT) to model reaction pathways, focusing on Boc deprotection energetics and isotopic effects on transition states .

- Machine learning (ML) : Train models on existing carbamate reaction datasets to predict optimal conditions for deuterium retention during catalysis .

Q. How can researchers resolve contradictory data regarding isotopic scrambling in deuterated carbamates during catalytic reactions?

- Mechanistic probing : Use H-labeled control experiments and kinetic isotope effect (KIE) measurements to differentiate between proton-coupled electron transfer (PCET) and radical-mediated pathways .

- In-situ monitoring : Implement real-time FTIR or Raman spectroscopy to detect transient intermediates that may cause deuterium loss .

Q. What strategies minimize racemization in chiral derivatives of this compound during peptide coupling or organocatalytic reactions?

Q. How can membrane separation technologies improve the purification of this compound from complex reaction mixtures?

- Nanofiltration : Use membranes with molecular weight cut-offs (MWCO) < 500 Da to retain unreacted precursors while allowing smaller impurities (e.g., salts) to pass .

- Electrodialysis : Separate charged byproducts (e.g., HCl from Boc deprotection) under an electric field, enhancing yield without chromatography .

Q. What safety protocols are critical when handling this compound in large-scale syntheses?

- Ventilation : Use fume hoods with >100 ft/min face velocity to mitigate exposure to volatile intermediates (e.g., methylating agents) .

- Waste management : Quench reactive deuterated byproducts (e.g., CD3-OH) with aqueous bicarbonate before disposal .

Methodological Considerations

Q. How do researchers design experiments to study the compound’s role in polymer-supported catalysis?

- Immobilization : Covalently link the aminoethyl group to polystyrene resins via Mitsunobu or EDC/NHS coupling. Monitor loading efficiency through elemental analysis or gravimetry .

- Activity assays : Compare turnover frequencies (TOF) between homogeneous and heterogeneous systems using kinetic profiling .

Q. What statistical approaches are recommended for optimizing the compound’s use in multi-step organic syntheses?

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., reagent stoichiometry, reaction time) to maximize yield while minimizing isotopic dilution .

- Taguchi methods : Prioritize robustness over absolute yield, focusing on factors with the highest signal-to-noise ratios (e.g., solvent choice > temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.